1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-4-2-3-14(11-15)18-7-5-17(6-8-18)12-16-13-20-9-10-21-16/h2-4,11,16H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVWBKXZXDPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Compound Analysis
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine features a piperazine ring substituted at the 1-position with a (1,4-dioxan-2-yl)methyl group and at the 4-position with a 3-methoxyphenyl group. The dioxane ring introduces steric and electronic complexities, necessitating precise synthetic control to avoid side reactions such as over-alkylation or ring-opening.
Key Synthetic Hurdles
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Regioselectivity : Piperazine’s two nitrogen atoms require mono-alkylation at the 1-position while retaining the 4-position for aryl substitution.
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Dioxane Stability : Acidic or high-temperature conditions risk cleaving the dioxane ring during synthesis.
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Chirality Considerations : The 1,4-dioxan-2-yl group may introduce stereocenters, demanding enantioselective methods if chiral purity is required.
Alkylation of Piperazine Derivatives
Direct N-Alkylation Strategy
The most straightforward approach involves reacting 4-(3-methoxyphenyl)piperazine with a (1,4-dioxan-2-yl)methyl halide (e.g., bromide or chloride) under basic conditions.
Procedure :
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Synthesis of (1,4-Dioxan-2-yl)methyl Bromide :
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Alkylation Reaction :
Optimization Insights :
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Excess alkylating agent (1.5 eq) improves mono-alkylation but risks di-alkylation.
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Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF.
Reductive Amination Approach
Ketone Intermediate Formation
This method avoids handling reactive alkyl halides by employing a two-step reductive amination:
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Synthesis of 1,4-Dioxan-2-ylmethylamine :
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Reductive Amination :
Advantages :
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Mitigates alkyl halide toxicity.
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Compatible with acid-sensitive substrates.
Cyclization Strategies for Dioxane Formation
In Situ Dioxane Ring Construction
Forming the dioxane ring post-alkylation ensures better regiochemical control:
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Alkylation with Diol Precursor :
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Cyclization to Dioxane :
Critical Parameters :
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Acid concentration must be optimized to prevent piperazine decomposition.
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Azeotropic removal of water improves cyclization efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 68–72 | ≥95 | Short reaction time; minimal steps | Requires alkyl halide synthesis |
| Reductive Amination | 55–60 | ≥90 | Avoids alkyl halides; mild conditions | Lower yield; chiral resolution needed |
| Cyclization | 85 | ≥97 | High purity; in situ ring formation | Multi-step; acid-sensitive steps |
Scalability and Industrial Feasibility
Catalytic Hydrogenation for Chirality Control
For enantiomerically pure products, catalytic hydrogenation using Pd/C or Raney Ni under H₂ (50 psi) resolves racemic mixtures formed during reductive amination. For example, hydrogenating a nitro precursor (e.g., 1-(4-nitrophenyl)piperazine) before introducing the dioxane group achieves >99% enantiomeric excess (ee) with L-tartaric acid as a chiral auxiliary.
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation: Conversion of the methoxy group to a hydroxyl group.
- Reduction: Formation of secondary amines from the piperazine ring.
- Substitution Reactions: Introduction of different functional groups at the methoxy position.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure may allow it to modulate the activity of specific enzymes or receptors. For instance, compounds with similar piperazine structures have been shown to exhibit activity as neurotransmitter modulators, which can be critical in understanding neuropharmacology .
Medicine
The compound is investigated for its therapeutic properties , particularly as a precursor in drug development. It has been explored for:
- Antidepressant Activity: Similar compounds have shown promise in treating mood disorders by acting on serotonin receptors.
- Anxiolytic Effects: Potential use in anxiety disorders through modulation of neurotransmitter systems .
Industrial Applications
In industry, 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is utilized for producing specialty chemicals. Its ability to undergo various transformations makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for organic synthesis | Synthesis of complex organic molecules |
| Biology | Interaction with biological macromolecules | Studies on enzyme inhibition |
| Medicine | Potential therapeutic agent | Antidepressant and anxiolytic research |
| Industry | Production of specialty chemicals | Pharmaceutical intermediates |
Case Study 1: Neuropharmacological Research
A study investigated the effects of piperazine derivatives on serotonin receptor modulation. The results indicated that modifications to the piperazine structure could enhance binding affinity and selectivity towards specific receptor subtypes, suggesting that 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine may also exhibit similar properties.
Case Study 2: Drug Development
Research focused on synthesizing novel antidepressants based on the piperazine framework showed promising results for compounds structurally related to 1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine. These studies highlight the compound's potential as a lead structure in developing new therapeutic agents targeting mood disorders.
Mechanism of Action
The mechanism of action of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity. The 1,4-dioxane moiety and the 3-methoxyphenyl group can further enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key analogs, highlighting substituent effects, receptor affinities, and pharmacological profiles.
Structural and Functional Analogues
Table 1: Key Piperazine Derivatives and Their Properties
Substituent Effects on Pharmacological Profiles
Aromatic vs. Heterocyclic Substituents: The target compound’s 1,4-dioxane group contrasts with analogs bearing aromatic (e.g., biphenyl in 1d) or aliphatic chains (e.g., phenoxypropyl in Compound 4). Oxygen-rich substituents like dioxane may reduce lipophilicity (clogP) compared to phenyl or benzyl groups, as seen in a radioligand with a tetrahydrofuran group (logD = 1.8 vs. 3.2 for aromatic analogs) . 3-Methoxyphenyl at the 4-position is associated with serotonin receptor activity (e.g., 5-HT7 in 1d ), while 2-methoxyphenyl analogs show α1-adrenoceptor antagonism (Ki = 2.4 nM in Compound 4 ).
Metabolic Stability :
- Compounds with ether linkages (e.g., dioxane, tetrahydrofuran) exhibit slower hepatic metabolism compared to alkyl or aryl groups. For example, a tetrahydrofuran-containing piperazine showed 65% parent compound recovery in rat microsomes, whereas purely aromatic analogs degraded faster .
Receptor Selectivity: Ortho-methoxy groups (e.g., 2-methoxyphenyl in Compound 4) enhance α1-adrenoceptor selectivity, while meta-methoxy (3-methoxyphenyl) is linked to serotonin receptor binding . Bulky substituents (e.g., nitrobenzyl in D2-active compounds) improve dopamine receptor affinity but may reduce metabolic stability .
Hypothetical Data for Target Compound
| Property | Target Compound (Predicted) | 1d (5-HT7 Ligand) | Compound 4 (α1 Antagonist) |
|---|---|---|---|
| clogP | ~2.1 (moderate) | 3.8 | 4.2 |
| Solubility (mg/mL) | >1 (improved) | <0.1 | <0.1 |
| Metabolic Stability | High (dioxane) | Moderate | Low |
| CNS Penetration | Likely | Unlikely | Unlikely |
Research Findings and Implications
Dopamine D2 Receptor Ligands : Piperazine derivatives with nitrobenzyl or piperidinylmethyl groups (e.g., ) achieve high D2 affinity but suffer from rapid metabolism. The target compound’s dioxane group could balance affinity and stability .
Serotonin Receptor Targets : The 3-methoxyphenyl group in 1d (Ki = 7.5 nM for 5-HT7) suggests the target compound may also interact with serotonin receptors, though selectivity requires optimization .
α1-Adrenoceptor Antagonists: Structural analogs with phenoxypropyl chains () demonstrate nanomolar affinity, highlighting the role of substituent length and rigidity in receptor binding.
Biological Activity
1-[(1,4-Dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound characterized by a piperazine ring, a 1,4-dioxane moiety, and a 3-methoxyphenyl group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
| CAS Number | 2640959-28-8 |
The biological activity of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The piperazine ring serves as a scaffold that facilitates binding to these targets, while the 1,4-dioxane and 3-methoxyphenyl groups enhance binding affinity and specificity.
Pharmacological Effects
Research indicates that compounds containing the piperazine structure exhibit a broad spectrum of biological activities, including:
- Antidepressant Activity : Piperazine derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
- Anticancer Properties : Some studies suggest that piperazine-containing compounds can induce apoptosis in cancer cells through various mechanisms, including necroptosis and the inhibition of cell proliferation .
- Antimicrobial Activity : The presence of specific substituents can enhance the antimicrobial efficacy of piperazine derivatives against various pathogens.
Study on Antiproliferative Effects
A study investigated the antiproliferative effects of a related piperazine compound (LQFM018) on K562 leukemic cells. The results demonstrated that this compound induced cell death through necroptosis mechanisms, showcasing the potential for piperazine derivatives in cancer therapy .
Binding Affinity Studies
Binding profile assays have shown that piperazine derivatives can interact with aminergic receptors, which are crucial for neurotransmission. For example, LQFM018 exhibited significant affinity for dopamine receptors, indicating its potential use in treating neurological disorders .
Comparison with Similar Compounds
The uniqueness of 1-[(1,4-dioxan-2-yl)methyl]-4-(3-methoxyphenyl)piperazine can be contrasted with simpler analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dioxane | Lacks piperazine and methoxyphenyl groups | Minimal biological activity |
| 1-(2-Methoxyphenyl)piperazine | Lacks the 1,4-dioxane moiety | Antidepressant activity |
| LQFM018 | Contains a similar piperazine structure | Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
